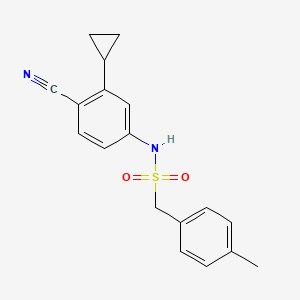
N-(4-cyano-3-cyclopropylphenyl)-1-(4-methylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-cyano-3-cyclopropylphenyl)-1-(4-methylphenyl)methanesulfonamide” is a complex organic compound that may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-cyano-3-cyclopropylphenyl)-1-(4-methylphenyl)methanesulfonamide” likely involves multiple steps, including the formation of the core phenyl structure, introduction of the cyano and cyclopropyl groups, and the final attachment of the methanesulfonamide group. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(4-cyano-3-cyclopropylphenyl)-1-(4-methylphenyl)methanesulfonamide” may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation may yield a sulfone derivative, while reduction may produce a secondary amine.
Scientific Research Applications
“N-(4-cyano-3-cyclopropylphenyl)-1-(4-methylphenyl)methanesulfonamide” may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action for “N-(4-cyano-3-cyclopropylphenyl)-1-(4-methylphenyl)methanesulfonamide” would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other sulfonamide derivatives, cyano-substituted phenyl compounds, and cyclopropyl-containing molecules. Examples include:
- N-(4-cyano-3-phenylphenyl)methanesulfonamide
- N-(4-cyano-3-cyclopropylphenyl)benzenesulfonamide
Uniqueness
The uniqueness of “N-(4-cyano-3-cyclopropylphenyl)-1-(4-methylphenyl)methanesulfonamide” may lie in its specific combination of functional groups, which could confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.
Properties
Molecular Formula |
C18H18N2O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(4-cyano-3-cyclopropylphenyl)-1-(4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C18H18N2O2S/c1-13-2-4-14(5-3-13)12-23(21,22)20-17-9-8-16(11-19)18(10-17)15-6-7-15/h2-5,8-10,15,20H,6-7,12H2,1H3 |
InChI Key |
PVSUTUAFYDGUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=C(C=C2)C#N)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















